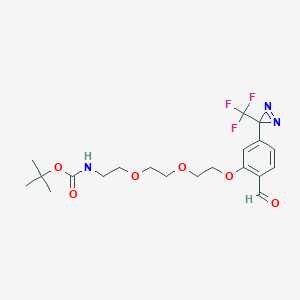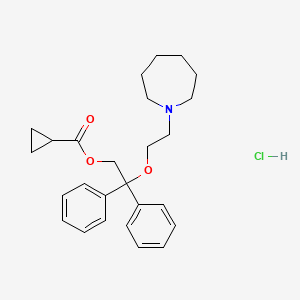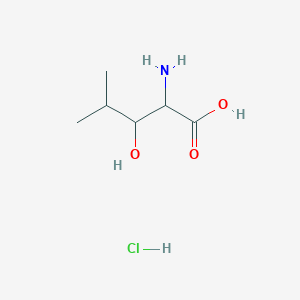![molecular formula C60H86N4O2S5 B14782835 3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B14782835.png)
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,27-Bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde is a complex organic compound with a unique structure This compound is characterized by its multiple rings, sulfur and nitrogen atoms, and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of the various substituents. Typical synthetic routes may include:
Cyclization reactions: to form the octacyclic core.
Alkylation reactions: to introduce the ethylheptyl and undecyl groups.
Thiation and azation reactions: to incorporate sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch synthesis: in specialized reactors.
Purification steps: such as chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example:
Oxidation: may yield sulfoxides or sulfones.
Reduction: may yield amines or thiols.
Substitution: may yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: As a potential drug candidate with unique pharmacological properties.
Industry: As a component in materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism by which this compound exerts its effects will depend on its interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Incorporating into membranes: and altering their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other polycyclic molecules with sulfur and nitrogen atoms, such as:
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen.
Azepines: Compounds with a seven-membered ring containing nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of rings, substituents, and functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C60H86N4O2S5 |
|---|---|
Poids moléculaire |
1055.7 g/mol |
Nom IUPAC |
3,27-bis(3-ethylheptyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C60H86N4O2S5/c1-7-13-17-19-21-23-25-27-29-33-43-45(39-65)67-59-53-57(69-55(43)59)47-49-50(62-71-61-49)48-52(51(47)63(53)37-35-41(11-5)31-15-9-3)64(38-36-42(12-6)32-16-10-4)54-58(48)70-56-44(46(40-66)68-60(54)56)34-30-28-26-24-22-20-18-14-8-2/h39-42H,7-38H2,1-6H3 |
Clé InChI |
CFUAJOQUXFKYCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CCC(CC)CCCC)CCC(CC)CCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


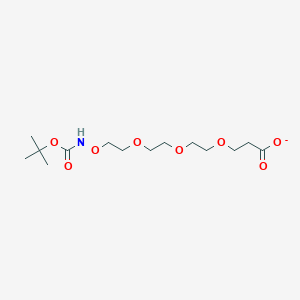

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

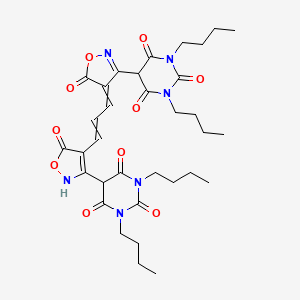
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
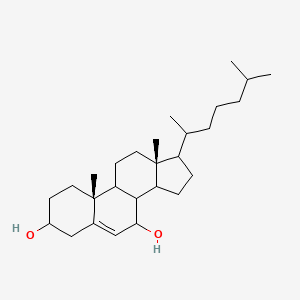

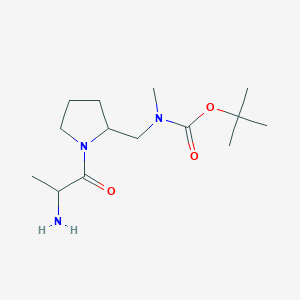
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
